1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
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Overview
Description
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its structural configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The phenyl and pyridine groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds containing pyridine rings, such as nicotinamide and pyridoxine.
Phenylurea derivatives: Compounds with phenylurea structures, such as fenuron and diuron.
Uniqueness
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is unique due to its combination of the pyrrolidine, pyridine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-phenyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-13-6-2-1-3-7-13)19-14-9-11-20(12-14)15-8-4-5-10-17-15/h1-8,10,14H,9,11-12H2,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBRSROXEOJNHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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